molecular formula C10H10BNO3 B2491289 1-Methoxyisoquinoline-4-boronic acid CAS No. 2377608-78-9

1-Methoxyisoquinoline-4-boronic acid

Cat. No.: B2491289
CAS No.: 2377608-78-9
M. Wt: 203
InChI Key: ZFOQECPSWCRGBI-UHFFFAOYSA-N
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Description

1-Methoxyisoquinoline-4-boronic acid is a sophisticated organoboron reagent designed for advanced synthetic applications, particularly in pharmaceutical research and medicinal chemistry. This compound integrates the privileged isoquinoline scaffold, a structure common in many bioactive molecules, with a boronic acid functional group, making it an invaluable building block for the construction of complex chemical entities through metal-catalyzed cross-coupling reactions . Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds . This reaction is a cornerstone in modern organic synthesis, enabling researchers to efficiently create diverse compound libraries for biological screening or to synthesize specific target molecules. The 4-boronic acid group on the isoquinoline ring acts as a handle for coupling with a wide variety of aryl and heteroaryl halides, allowing for the direct functionalization of the isoquinoline core. The methoxy substituent at the 1-position can influence the electronic properties of the system and serves as a potential site for further synthetic modification. Boronic acids, in general, have demonstrated significant importance in medicinal chemistry, serving as key components in FDA-approved drugs and inhibitors for various enzymes like proteasomes and β-lactamases . The mechanism of action for these applications often involves the boronic acid forming reversible covalent bonds with nucleophilic residues, such as serine in enzyme active sites, which can modulate biological activity . As an aryl boronic acid derivative, this compound is typically supplied with high purity and is stable under standard laboratory conditions, ensuring reliable performance in research settings. It is intended for use by qualified researchers in a controlled laboratory environment. Intended Use: This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

(1-methoxyisoquinolin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO3/c1-15-10-8-5-3-2-4-7(8)9(6-12-10)11(13)14/h2-6,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOQECPSWCRGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C2=CC=CC=C12)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Methoxyisoquinoline 4 Boronic Acid and Analogous Isoquinoline Boronic Acids

Strategies for Carbon-Boron Bond Formation at the C4-Position of the Isoquinoline (B145761) Core

The creation of a carbon-boron bond at the fourth position of the isoquinoline ring is a key synthetic step. Several methods have been developed to achieve this, primarily categorized as halogen-metal exchange followed by electrophilic borylation, and transition metal-catalyzed borylation techniques.

Halogen-Metal Exchange Protocols and Electrophilic Borylation

A well-established method for forming carbon-boron bonds is the halogen-metal exchange reaction. wikipedia.org This process involves the conversion of an organic halide into an organometallic compound, which is then reacted with a boron-containing electrophile. wikipedia.org For the synthesis of 1-methoxyisoquinoline-4-boronic acid, a common starting material is 4-bromo-1-methoxyisoquinoline.

The process typically involves the following steps:

Lithiation: The 4-bromo-1-methoxyisoquinoline is treated with an organolithium reagent, such as n-butyllithium, at very low temperatures (e.g., -78°C) in an inert solvent like tetrahydrofuran (THF). This step generates a highly reactive 4-lithioisoquinoline intermediate. The rate of this exchange generally follows the trend of I > Br > Cl. wikipedia.org

Borylation: The organolithium intermediate is then quenched with an electrophilic boron reagent, such as trimethyl borate (B1201080) or triisopropyl borate.

Hydrolysis: The resulting boronate ester is hydrolyzed with an acidic aqueous solution to yield the final this compound.

PrecursorReagentsSolventConditionsProduct
4-Bromo-1-methoxyisoquinoline1. n-BuLi, 2. B(OMe)₃, 3. H₃O⁺THF-78°C to room temp.This compound

A variation of this method involves the use of a Grignard reagent, which can be prepared from the corresponding halide and magnesium. The subsequent reaction with a trialkyl borate and acidic workup also affords the desired boronic acid.

Transition Metal-Catalyzed Borylation Techniques

Transition metal-catalyzed methods offer milder reaction conditions and greater functional group tolerance compared to halogen-metal exchange. These techniques have become increasingly popular for the synthesis of boronic acids. carbogen-amcis.com

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl and heteroaryl boronic esters. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an aryl or vinyl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org

For the synthesis of a this compound derivative, 4-bromo-1-methoxyisoquinoline can be reacted with B₂pin₂ using a catalyst such as PdCl₂(dppf) and a base like potassium acetate (KOAc). wikipedia.org The resulting pinacol boronate ester can then be hydrolyzed to the boronic acid.

PrecursorBorylating AgentCatalystBaseSolventProduct
4-Bromo-1-methoxyisoquinolineBis(pinacolato)diboronPdCl₂(dppf)KOAcDioxane1-Methoxyisoquinoline-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)

Direct C-H borylation is an atom-economical approach that avoids the need for pre-functionalized starting materials like halides. rsc.org This method utilizes transition metal catalysts, typically iridium-based, to directly convert a C-H bond into a C-B bond. rsc.orgescholarship.org The regioselectivity of this reaction is often governed by steric factors. rsc.org

For 1-methoxyisoquinoline, direct C-H borylation can be achieved using a catalyst system such as [Ir(cod)OMe]₂ and a ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) with bis(pinacolato)diboron as the boron source. This method offers a more direct route to the desired boronate ester.

Flow Chemistry Advancements in Isoquinoline Boronic Acid Synthesis

Flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages in terms of safety, efficiency, and scalability. organic-chemistry.orgresearchgate.net The precise control over reaction parameters in a continuous flow reactor allows for the safe handling of highly reactive intermediates, such as organolithium species, and can lead to improved yields and purity. organic-chemistry.orgrsc.orgacs.org

The synthesis of boronic acids via lithium-halogen exchange is particularly well-suited for flow chemistry. nih.govnih.gov The rapid mixing and efficient heat transfer in a microreactor can minimize side reactions and allow for reactions to be performed at temperatures that are difficult to control in traditional batch processes. organic-chemistry.orgacs.org This technology enables the rapid and continuous production of boronic acids, making it an attractive option for both research and industrial applications. organic-chemistry.orgrsc.orgacs.org

Precursor Synthesis and Strategic Functionalization of the Isoquinoline Scaffold

The availability of suitably functionalized isoquinoline precursors is crucial for the synthesis of this compound and its analogs. The synthesis of these precursors often involves multi-step sequences.

For instance, the synthesis of 4-bromo-1-methoxyisoquinoline can be achieved from 4-hydroxyisoquinoline. The hydroxyl group can be converted to a bromine atom using a reagent like phosphorus tribromide. Subsequent methoxylation at the C1 position would yield the desired precursor. Another route involves the cyclization of appropriately substituted precursors to form the isoquinoline ring system, followed by halogenation. For example, 2-alkynyl benzyl azides can undergo palladium-catalyzed electrocyclization to form 4-bromoisoquinolines. researchgate.net

Strategic functionalization of the isoquinoline scaffold allows for the introduction of various substituents, which can be used to modulate the properties of the final boronic acid and its derivatives. This is particularly important in drug discovery, where small changes in molecular structure can have significant effects on biological activity.

Regioselective Methodologies for 1-Methoxyisoquinoline Precursors

The construction of the isoquinoline skeleton is a well-established field, with several named reactions providing reliable pathways to this heterocyclic system. The regioselective synthesis of 1-methoxyisoquinoline precursors, which are essential for the ultimate target compound, often relies on classical cyclization strategies where the substitution pattern of the starting materials dictates the final arrangement of functional groups. The Bischler-Napieralski reaction is a primary example of such a methodology.

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to form a 3,4-dihydroisoquinoline. mdpi.comorganic-chemistry.orgeurekaselect.com This intermediate can then be dehydrogenated to the fully aromatic isoquinoline. The regioselectivity of the cyclization is governed by the electronic properties of the aromatic ring of the β-arylethylamide; the reaction proceeds as an intramolecular electrophilic aromatic substitution. mdpi.combris.ac.uk Therefore, electron-donating groups on the aromatic ring facilitate the reaction and direct the cyclization to the ortho or para positions. To synthesize a precursor for 1-methoxyisoquinoline, one would typically start with a phenethylamine derivative that is first acylated to form the necessary amide. The presence of activating groups on the phenyl ring is crucial for high yields. organic-chemistry.org

A modern and mild protocol for this cyclodehydration was developed by Movassaghi and Hill, utilizing trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2-chloropyridine. nih.gov This method allows for the efficient synthesis of 3,4-dihydroisoquinoline derivatives from various N-phenethylamides at low temperatures, which is particularly useful for substrates with sensitive functional groups. nih.gov The resulting 3,4-dihydroisoquinoline is a direct precursor that can be subsequently aromatized to the desired isoquinoline.

Interactive Data Table: Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis
SubstrateReagentsConditionsProductYield (%)Reference
N-Phenethylbenzamide1. Tf₂O, 2-chloropyridine 2. Warm to 23 °CCH₂Cl₂, -40 °C to 23 °C, 1 h1-Phenyl-3,4-dihydroisoquinoline95% nih.gov
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃Toluene, reflux6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolineHigh organic-chemistry.orgaurigeneservices.com

Directed Ortho-Metalation Strategies for Substituted Isoquinolines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orguwindsor.ca The method relies on the presence of a "directing metalation group" (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium base (e.g., n-butyllithium, n-BuLi). baranlab.org This coordination facilitates the deprotonation of the proton at the position ortho to the DMG, creating a stabilized aryllithium intermediate. This intermediate can then be trapped by a wide range of electrophiles to introduce a new functional group with high regiocontrol. harvard.edu

The methoxy (B1213986) group (-OCH₃) is a well-known and effective DMG. harvard.edu In the context of synthesizing this compound, the 1-methoxyisoquinoline precursor would be subjected to DoM. The methoxy group at the C1 position would direct the lithiation to an adjacent position. The subsequent step is the introduction of the boronic acid moiety, which is typically achieved by quenching the lithiated intermediate with a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃), followed by acidic hydrolysis. This "lithiation-borylation" sequence is a robust and widely used method for preparing aryl and heteroaryl boronic acids. bris.ac.uknih.govbris.ac.uk

While the direct lithiation-borylation of 1-methoxyisoquinoline at the C4 position is not extensively documented, the principles are well demonstrated in analogous heterocyclic systems. For instance, the DoM of substituted methoxypyridines has been successfully employed to generate pyridinylboronic acids. In a relevant study, 2,5-dibromo-4-methoxypyridine underwent regioselective lithiation at the C-4 position, followed by quenching with trimethyl borate and subsequent oxidation to yield the corresponding 4-hydroxypyridine derivative, demonstrating the viability of this pathway. researchgate.net The application of this strategy to a 1-methoxyisoquinoline substrate would involve careful optimization of the base and reaction conditions to favor deprotonation at the C4 position over other possible sites, such as the more acidic C8 position.

Interactive Data Table: Directed Metalation and Borylation of an Analogous Heterocycle
SubstrateReagentsConditionsIntermediateQuench/Work-upProductYield (%)Reference
2,5-Dibromo-3-hexyl-4-methoxypyridine1. n-BuLiTHF, -78 °C, 10 min4-Lithio-2,5-dibromo-3-hexylpyridine1. B(OMe)₃ 2. Peracetic acid2,5-Dibromo-3-hexyl-4-hydroxypyridine94% researchgate.net
Anisole (General Example)n-BuLiEther, 25 °C2-Lithioanisole1. B(OiPr)₃ 2. H₃O⁺2-Methoxy-phenylboronic acidNot specified harvard.edu

Reactivity and Transformative Applications of 1 Methoxyisoquinoline 4 Boronic Acid in Complex Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a molecule like 1-methoxyisoquinoline-4-boronic acid, these reactions would leverage the boronic acid moiety as a versatile coupling partner.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Construction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. cymitquimica.comvulcanchem.com This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes. cymitquimica.com

While specific data for this compound is not available, research on similar heteroarylboronic acids suggests that it would likely couple with a range of aryl and heteroaryl halides. The efficiency of such couplings would be influenced by the electronic and steric properties of both coupling partners. Generally, electron-deficient halides and electron-rich boronic acids tend to react more readily. The presence of the methoxy (B1213986) group on the isoquinoline (B145761) ring may influence the electronic nature of the boronic acid and, consequently, its reactivity.

Table 1: Postulated Substrate Scope for Suzuki-Miyaura Coupling of this compound (Hypothetical) This table is illustrative and based on general principles of Suzuki-Miyaura reactions, as specific data for the target compound is unavailable.

Coupling Partner (Ar-X) Expected Product Potential Yield Range Notes
4-Bromotoluene 1-Methoxy-4-(p-tolyl)isoquinoline Moderate to High Electron-donating group on the aryl halide may require slightly more forcing conditions.
4-Chlorobenzonitrile 4-(1-Methoxyisoquinolin-4-yl)benzonitrile Moderate to High Electron-withdrawing group on the aryl halide generally facilitates the reaction.
2-Bromopyridine 4-(1-Methoxyisoquinolin-4-yl)-2-pyridyl Moderate Potential for catalyst inhibition by the pyridine (B92270) nitrogen may require specific ligand selection.
1-Iodonaphthalene 1-Methoxy-4-(naphthalen-1-yl)isoquinoline High Iodides are generally more reactive than bromides or chlorides.

The choice of ligand is crucial for the success of a Suzuki-Miyaura coupling, as it influences the stability and activity of the palladium catalyst. For heteroaryl systems, bulky and electron-rich phosphine ligands such as SPhos and XPhos have been shown to be effective. The optimization of the catalytic system would also involve screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and solvents (e.g., dioxane, toluene, DMF). Automated feedback systems have been developed to streamline the optimization of such reaction parameters.

Other Metal-Mediated Cross-Coupling Modalities (e.g., Chan-Lam, Stille)

Beyond the Suzuki-Miyaura reaction, boronic acids can participate in other important cross-coupling reactions.

The Chan-Lam coupling reaction, catalyzed by copper, forms carbon-heteroatom bonds, typically between an aryl boronic acid and an amine or alcohol to create aryl amines or aryl ethers, respectively. This reaction is advantageous as it can often be performed at room temperature and in the presence of air. While no specific examples with this compound are reported, it is plausible that this compound could undergo Chan-Lam coupling with various N-H and O-H containing compounds.

The Stille coupling , which utilizes organotin reagents, is another powerful C-C bond-forming reaction. Although boronic acids are not direct substrates for Stille coupling, the principles of palladium-catalyzed cross-coupling are similar. The preference for boronic acids in many applications stems from the lower toxicity of boron compounds compared to organotin reagents. cymitquimica.com

C-H Activation and Direct Arylation Strategies Involving Isoquinoline Boronic Acids

Direct C-H activation is an increasingly important strategy in organic synthesis as it allows for the formation of C-C bonds without the need for pre-functionalized starting materials, thus improving atom economy.

Regioselective C-H Functionalization of Isoquinoline Scaffolds

The regioselective functionalization of isoquinoline scaffolds can be achieved through transition metal-catalyzed C-H activation. The nitrogen atom in the isoquinoline ring can act as a directing group, facilitating C-H activation at specific positions. While there is no specific literature on the use of this compound in C-H activation reactions, one could envision scenarios where the boronic acid moiety is introduced via a C-H borylation reaction or where the existing boronic acid participates in a subsequent C-H activation/coupling sequence. The development of rhodium(III)-catalyzed C-H activation has provided efficient methods for the synthesis of heterocyclic boronic acid derivatives.

Tandem Reaction Sequences Incorporating Boronic Acid Functionality

The strategic placement of the boronic acid group on the 1-methoxyisoquinoline scaffold allows for its participation in powerful one-pot tandem reactions. These sequences, where multiple bond-forming events occur consecutively without the isolation of intermediates, offer a highly efficient route to complex molecular architectures. A notable application is in palladium-catalyzed tandem reactions where this compound reacts with appropriately functionalized coupling partners.

For instance, the reaction with 2-(cyanomethyl)benzonitriles initiates with the carbopalladation of a cyano group, followed by an intramolecular cyclization. rsc.orgnih.gov This process leverages the reactivity of the boronic acid to form an initial carbon-carbon bond, which then sets the stage for a subsequent ring-closing event, leading to the rapid construction of polycyclic aromatic systems. Such strategies are prized for their atom economy and for reducing the number of synthetic steps and purification procedures required. rsc.org A similar sequential process involves an initial Suzuki cross-coupling followed by a cyclization step to furnish isoquinolones. nih.gov

Reaction TypeCoupling Partner ExampleCatalyst / ReagentsProduct ClassRef.
Tandem Addition/Cyclization2-(cyanomethyl)benzonitrilePd Catalyst, BasePolycyclic isoquinoline derivatives rsc.orgnih.gov
Sequential Suzuki/CyclizationVinyl boronatePd Catalyst, Pt CatalystIsoquinolone derivatives nih.gov

Diversification and Advanced Functionalization Strategies for this compound

Beyond its direct use in coupling reactions, the this compound molecule can be further modified at its key reactive sites. These derivatization strategies enhance its utility, allowing for the fine-tuning of its properties or enabling subsequent, otherwise inaccessible, chemical transformations.

Chemical Derivatization of the Boronic Acid Moiety

The boronic acid group [-B(OH)₂] is itself a hub for chemical modification. While boronic acids are invaluable in Suzuki-Miyaura coupling, they can sometimes be prone to decomposition or dehydration into boroxines. sciforum.net To address this, the boronic acid can be converted into more stable derivatives that are often easier to handle, purify, and store. These derivatives can either be used directly in coupling reactions or serve as protected forms of the boronic acid.

Key derivatizations include:

Boronate Esters: Reaction with diols, such as pinacol or neopentyl glycol, in the presence of a dehydrating agent or with azeotropic removal of water, yields stable cyclic boronate esters. sciforum.net These are widely used in organic synthesis due to their enhanced stability and solubility in organic solvents.

Potassium Organotrifluoroborate Salts: Treatment of the boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂) results in the formation of a highly stable, crystalline potassium trifluoroborate salt (-BF₃K). organic-chemistry.orgpitt.edu These salts are exceptionally stable to air and moisture and can be conveniently used in cross-coupling reactions under specific conditions. nih.govguidechem.com

N-Methyliminodiacetic Acid (MIDA) Boronates: Complexation with MIDA provides another class of highly stable, crystalline derivatives that are robust enough to withstand a wide range of reaction conditions, including chromatography. The boronic acid can be readily released from the MIDA ligand when needed.

Diethanolamine Complexes: Reaction with diethanolamine affords air- and water-stable complexes, sometimes referred to as "dabornates," which are crystalline solids and can be used directly in Suzuki couplings. youtube.com

Derivative TypeReagent(s)Typical ConditionsResulting MoietyRef.
Pinacol Boronate EsterPinacolToluene, reflux with Dean-Stark trap-B(pin) sciforum.net
Potassium TrifluoroborateKHF₂Methanol/Water-BF₃K organic-chemistry.orgguidechem.com
Diethanolamine ComplexDiethanolamineMethylene Chloride, rt-B(OCH₂CH₂)₂NH youtube.com

Reactions Modulating the Isoquinoline Nitrogen and 1-Methoxy Group

The isoquinoline ring system offers additional sites for functionalization, namely the nucleophilic nitrogen atom and the 1-methoxy group.

Reactions at the Isoquinoline Nitrogen: The lone pair of electrons on the isoquinoline nitrogen atom makes it nucleophilic and basic. It can readily react with electrophiles, such as alkyl halides (e.g., methyl iodide), to form quaternary isoquinolinium salts. This transformation alters the electronic properties of the ring system, making it more electron-deficient and activating it towards different modes of reactivity. N-alkylation is a common strategy in the synthesis of biologically active isoquinoline alkaloids and related compounds. fabad.org.tr

Reactions of the 1-Methoxy Group: The methoxy group at the C1 position is a key functional handle. It can be cleaved under various conditions to reveal a hydroxyl group, leading to the formation of the corresponding 1(2H)-isoquinolone, which exists in tautomeric equilibrium with its 1-hydroxyisoquinoline form. This O-demethylation is a fundamental transformation in natural product synthesis and medicinal chemistry. nih.gov Standard reagents for this process include strong Lewis acids like boron tribromide (BBr₃) or Brønsted acids such as hydrobromic acid (HBr) at elevated temperatures. chem-station.comchim.it The resulting isoquinolone scaffold can then be further functionalized at the nitrogen or oxygen atom. rsc.org

Site of ReactionReaction TypeReagent(s)Product Functional GroupRef.
Isoquinoline NitrogenN-AlkylationMethyl Iodide (CH₃I)Quaternary Isoquinolinium Salt fabad.org.tr
1-Methoxy GroupO-DemethylationBoron Tribromide (BBr₃)1(2H)-Isoquinolone / 1-Hydroxyisoquinoline chem-station.com

Catalytic Roles and Mechanistic Investigations of Boronic Acids in Organic Transformations

Fundamental Principles of Boronic Acid Catalysis (BAC)

Boronic acid catalysis (BAC) leverages the ability of boronic acids to form reversible covalent bonds with hydroxyl-containing functional groups. rsc.orgresearchgate.net This interaction can lead to either electrophilic or nucleophilic activation of the substrate, providing a mild and selective pathway for various transformations. rsc.orgnih.gov The catalytic cycle typically involves the formation of a transient boronic ester or a tetrahedral boronate adduct, which then facilitates the desired chemical reaction. rsc.org

Boronic acids can activate hydroxyl groups, such as those in alcohols and carboxylic acids, by increasing their electrophilic character. rsc.org This activation is achieved through the formation of a boronic ester intermediate. For carboxylic acids, this results in the formation of an acylboronate, which is more susceptible to nucleophilic attack than the free carboxylic acid. rsc.org This electrophilic activation is a key principle behind boronic acid-catalyzed amidation and esterification reactions. rsc.org

Electron-deficient arylboronic acids are particularly effective in this mode of activation due to their increased Lewis acidity, which polarizes the C–O bond of the activated alcohol. ualberta.ca This can lead to the formation of carbocation intermediates that can be trapped by various nucleophiles in reactions like Friedel-Crafts-type alkylations. researchgate.netualberta.ca

A proposed mechanism for the electrophilic activation of unprotected maltols involves the formation of reversible covalent bonds between a boronic acid and the 3-hydroxyl/4-carbonyl groups of the maltol. nih.govacs.org This strategy has been successfully employed in the synthesis of N-substituted hydroxypyridinones in water. nih.govacs.org

In contrast to electrophilic activation, boronic acids can also enhance the nucleophilicity of diols and saccharides. rsc.org This is achieved through the formation of a tetrahedral boronate adduct. researchgate.net The formation of this anionic, tetracoordinate boron species increases the electron density on the oxygen atoms of the diol, making them more nucleophilic. nih.gov

This mode of activation is particularly useful in the site-selective functionalization of carbohydrates. For example, imidazole-containing organoboronic acid catalysts have been used for the site-selective acylation of unprotected carbohydrates. datapdf.com The catalyst forms a tetracoordinate borate (B1201080) complex with a cis-vicinal diol, enhancing the nucleophilicity of the equatorial hydroxyl group and directing acylation to that position. datapdf.com Similarly, the synergistic use of copper and borinic acids has been shown to activate diols for atroposelective ring-opening reactions. sci-hub.se

Applications in Dehydration and Condensation Reactions for Complex Molecule Synthesis

Boronic acids are effective catalysts for dehydration and condensation reactions, which are fundamental processes in the synthesis of complex organic molecules. nih.gov These reactions often involve the removal of a water molecule to form a new bond. bath.ac.uk Boronic acid catalysis provides a mild and efficient alternative to harsh acidic or basic conditions traditionally used for these transformations. acs.org

In these reactions, the boronic acid facilitates the removal of water, often under azeotropic reflux conditions. rsc.org This has been applied to both intramolecular and intermolecular condensations. For instance, arylboronic acids bearing bulky (N,N-dialkylamino)methyl groups have been shown to catalyze the intramolecular dehydrative condensation of dicarboxylic acids to form cyclic anhydrides. acs.org

The scope of boronic acid-catalyzed condensation reactions is broad, encompassing the formation of imines, acetals, and boronic esters. rsc.org Notably, boric acid has been shown to catalyze aldol-type condensations of aldehydes and ketones to form α,β-unsaturated carbonyl compounds. nih.gov

Boronic Acid Catalysis in Diverse Organic Reactions

The versatility of boronic acid catalysis extends beyond dehydration and condensation reactions to a wide array of other important organic transformations, including amidations, esterifications, cycloadditions, and conjugate additions.

Boronic acid catalysis is highly effective for the direct formation of amides and esters from carboxylic acids and amines or alcohols, respectively. nih.gov The key step in these reactions is the activation of the carboxylic acid via the formation of a mixed anhydride (B1165640) with the boronic acid. nih.gov This intermediate is more reactive towards nucleophilic attack by an amine or alcohol. researchgate.net

A variety of boronic acids have been employed as catalysts, with electron-deficient arylboronic acids often showing high activity. rsc.orgacs.org The reaction mechanism has been the subject of detailed investigation, with studies suggesting that a mono(acyloxy)boronic acid is a key intermediate. rsc.org Mechanistic studies also indicate that for amidation catalysis to occur, at least three free coordination sites on the boron atom are necessary, which explains why borinic acids are not competent catalysts for this transformation. nih.govrsc.org The process is generally efficient and can be applied to the synthesis of a wide range of amides and esters, including active pharmaceutical ingredients (APIs). orgsyn.orgacs.org

Table 1: Examples of Boronic Acid-Catalyzed Amidation for API Synthesis This is an interactive table. You can sort and filter the data.

Carboxylic Acid Amine Catalyst Solvent Yield (%) Reference
4-Phenylbutyric acid Benzylamine Boric Acid Toluene 95 orgsyn.org
Ibuprofen Benzylamine Boric Acid Toluene 92 acs.org
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid Methylamine 3,4,5-Trifluorophenylboronic acid Toluene 85 rsc.org

Boric acid itself is a simple and effective catalyst for the chemoselective esterification of α-hydroxycarboxylic acids. acs.orgresearchgate.net The reaction proceeds under mild conditions, often at room temperature in an alcohol solvent. acs.org

Boronic acids have demonstrated utility in catalyzing cycloaddition reactions, such as the Diels-Alder reaction. nih.gov They are thought to activate unsaturated carboxylic acids towards cycloaddition by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) through the formation of a covalent adduct. nih.govresearchgate.net This electrophilic activation facilitates the reaction with a diene. researchgate.net

In the realm of conjugate addition, boronic acids can participate in two ways: as the nucleophilic species being added or as a catalyst for the addition of other nucleophiles. The rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated ketones is a well-established method for forming carbon-carbon bonds. libretexts.org More recently, chiral diols have been used to catalyze the enantioselective conjugate addition of boronic acids to various enones, including those bearing trifluoromethyl groups. acs.orgacs.org O-monoacyltartaric acids have also been found to catalyze the asymmetric conjugate addition of boronic acids to enones with good enantioselectivity. rsc.org

Regioselective Activation and Functionalization of Polyols and Related Substrates

Information regarding the specific catalytic activity of 1-Methoxyisoquinoline-4-boronic acid in this area is not available in the current scientific literature based on the conducted search. General studies on other boronic acids have shown that the structure of the boronic acid, including the electronic and steric nature of its substituents, significantly influences its acidity, diol affinity, and catalytic efficacy. rsc.orgnih.gov For instance, electron-withdrawing groups on the aryl ring of a phenylboronic acid can increase its Lewis acidity, which can affect its ability to bind with and activate polyols. nih.gov The isoquinoline (B145761) moiety in the specified compound could theoretically influence its catalytic properties, but without experimental data, any discussion remains speculative.

Further research would be required to determine if this compound is a viable catalyst for the regioselective functionalization of polyols and to elucidate its specific mechanistic pathways.

Research Advancements in Chemical Biology and Medicinal Chemistry Utilizing Isoquinoline Boronic Acids

Molecular Recognition Mechanisms via Reversible Covalent Interactions

The utility of boronic acids in molecular recognition stems from their ability to form reversible covalent bonds with Lewis base donors. wikipedia.org The boron atom in a boronic acid possesses an empty p-orbital, making it a mild Lewis acid capable of accepting a pair of electrons. researchgate.net This allows it to interact with nucleophiles, most notably the hydroxyl groups found in biological molecules. nih.gov This interaction is dynamic and the resulting boronate esters can be hydrolyzed, rendering the binding reversible. nih.gov

Boronic acids are well-documented for their ability to interact with nucleophilic amino acid residues within protein active sites, particularly serine and threonine. nih.govnih.gov The hydroxyl group on the side chain of a serine or threonine residue can attack the electrophilic boron atom, forming a tetrahedral boronate adduct. nih.gov This interaction mimics the transition state of serine protease-catalyzed peptide bond hydrolysis. nih.gov

In the context of an enzyme's active site, such as that of a serine protease, a catalytic serine residue is activated by a nearby histidine residue, which increases its nucleophilicity. nih.gov This activated serine can then form a covalent bond with the boron atom of the boronic acid inhibitor. nih.govnih.gov This reversible covalent bond formation is a key mechanism for the inhibition of serine-dependent enzymes. nih.gov The stability of this bond effectively blocks the active site, preventing the natural substrate from binding and being processed. nih.gov For example, the proteasome inhibitor bortezomib functions by having its boronic acid group form a complex with the hydroxyl group of a threonine residue in the proteasome's active site. researchgate.nettum.de

A defining feature of boronic acids is their capacity to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.govwikipedia.org Saccharides, which are ubiquitous in biological systems, are rich in these polyhydroxyl motifs, making them prime targets for recognition by boronic acid-based receptors. nih.govsoton.ac.uk The interaction results in the formation of cyclic boronate esters, which are stable in aqueous solutions. wikipedia.orgnih.gov

This binding is selective, with different boronic acids showing varying affinities for different saccharides based on the stereochemistry and arrangement of the hydroxyl groups. nih.govnih.gov Sugars in their furanose form (a five-membered ring) are often bound with higher affinity than those in a pyranose form (a six-membered ring). nih.gov This principle has been widely exploited to develop sensors for specific carbohydrates, such as glucose. soton.ac.ukbath.ac.uk The isoquinoline (B145761) scaffold, when combined with a boronic acid, can be used to create specific receptors for complex carbohydrates on cell surfaces, potentially interfering with cell signaling pathways or facilitating targeted drug delivery. researchgate.net

Table 1: Examples of Boronic Acid Interactions with Biological Molecules
Boronic Acid TypeTarget Molecule/ResidueInteraction TypeApplication
Peptidyl Boronic AcidsSerine/ThreonineReversible Covalent AdductEnzyme Inhibition (Proteases, Proteasome) nih.govtum.de
Arylboronic AcidsSaccharides (e.g., Glucose)Reversible Cyclic Boronate EsterSaccharide Sensing and Recognition soton.ac.ukbath.ac.uk
Bicyclic BoronatesSerine (in β-lactamases)Stable Enzyme-Inhibitor Complexβ-lactamase Inhibition nih.gov
Phenylboronic AcidSerine/HistidineCovalent Adduct/CoordinationSerine Protease Inhibition nih.gov

Rational Design and Mechanistic Study of Enzyme Inhibitors

The ability of the boronic acid moiety to act as a transition-state analog for reactions involving serine or threonine has made it a cornerstone in the rational design of potent and selective enzyme inhibitors. nih.gov

Serine proteases are a large family of enzymes crucial to many physiological processes, and their dysregulation is implicated in various diseases. mdpi.com Boronic acids have been developed as potent competitive inhibitors for these enzymes. nih.gov The design of these inhibitors often involves creating a peptide-like scaffold that mimics the enzyme's natural substrate, with a boronic acid replacing the scissile carboxyl group. nih.gov

This "peptidyl boronic acid" positions the boron atom to be attacked by the catalytic serine in the enzyme's active site. nih.gov The resulting tetrahedral intermediate is highly stable, effectively trapping the enzyme in an inhibited state. nih.gov The binding affinity is influenced by the peptide sequence, which provides specificity for the target protease, and by the electronic properties of the aryl group attached to the boron. nih.gov Research has shown that electron-withdrawing groups on the aryl ring can enhance the Lewis acidity of the boron and increase inhibitory potency. nih.gov

Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health threat. nih.govnih.gov Boronic acid transition state inhibitors (BATSIs) have emerged as a promising class of broad-spectrum β-lactamase inhibitors. nih.govmdpi.com These compounds are effective against both serine-based β-lactamases (Classes A and C) and, in some cases, metallo-β-lactamases. nih.govnih.gov

BATSIs mimic the high-energy tetrahedral intermediate formed during the hydrolysis of a β-lactam antibiotic. mdpi.com The boronic acid forms a reversible covalent bond with the catalytic serine residue (e.g., Ser70 in many Class A enzymes) in the active site. mdpi.com Vaborbactam, a clinically approved β-lactamase inhibitor, is a cyclic boronate that demonstrates potent inhibition of Klebsiella pneumoniae carbapenemase (KPC). nih.govyoutube.com Research into isoquinoline-based boronic acids could yield novel inhibitors with different specificity profiles, potentially targeting a wider range of clinically relevant β-lactamases. nih.gov

Table 2: Inhibition Data for Selected Boronic Acid β-Lactamase Inhibitors
InhibitorEnzyme TargetInhibition Constant (Kᵢ)IC₅₀
S02030MOX-1 (Class C)0.56 ± 0.03 µM1.25 ± 0.34 µM nih.gov
Compound 3 (3-azidomethylphenyl boronic acid)AmpC (Class C)700 nMNot Reported mdpi.com
Compound 3 (3-azidomethylphenyl boronic acid)KPC-2 (Class A)2.3 µMNot Reported mdpi.com
VaborbactamKPC-2 (Class A)Potent InhibitorOften in nM range nih.gov

The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins, and its inhibition is a validated strategy in cancer therapy. selleckchem.com The first-in-class proteasome inhibitor, bortezomib, is a dipeptidyl boronic acid. tum.denih.gov It reversibly inhibits the chymotrypsin-like activity of the 26S proteasome by targeting a key threonine residue in the catalytic β5 subunit. researchgate.nettum.de The boronic acid forms a stable, but reversible, complex with the N-terminal threonine's hydroxyl group. tum.de

Following the success of bortezomib, second-generation boronic acid-based proteasome inhibitors like ixazomib have been developed. nih.govnih.gov The rational design of these inhibitors focuses on modifying the peptide backbone to improve specificity, cell permeability, and pharmacokinetic properties while retaining the crucial boronic acid "warhead". nih.govnih.gov The isoquinoline framework can be incorporated into these peptide scaffolds to explore new interactions within the proteasome's substrate-binding pockets, potentially leading to inhibitors with novel activity profiles or improved selectivity for different proteasome subunits. tum.de

Isoquinoline Boronic Acids as Key Scaffolds in Target-Oriented Chemical Biology Research

The isoquinoline framework is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. When functionalized with a boronic acid group, the resulting isoquinoline boronic acid scaffold presents a unique combination of structural features and chemical reactivity, making it a valuable tool in chemical biology and medicinal chemistry. The nitrogen atom in the isoquinoline ring can participate in hydrogen bonding and coordination with biological targets, while the boronic acid moiety is known for its ability to form reversible covalent bonds with diols, such as those found in saccharides and glycoproteins. This dual functionality allows for the design of targeted probes and therapeutic agents. The addition of a methoxy (B1213986) group at the 1-position of the isoquinoline ring, as in 1-methoxyisoquinoline-4-boronic acid, can further modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its biological profile. Although direct research on this compound is limited, the broader families of isoquinoline and boronic acid derivatives have been extensively studied, providing a strong foundation for its potential applications.

Exploration in Anticancer Research Avenues

The isoquinoline scaffold is a well-established pharmacophore in anticancer drug discovery, with numerous derivatives exhibiting potent cytotoxic and antiproliferative activities. These compounds can exert their effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways involved in cancer progression. The methoxy group, in particular, has been shown to enhance the anticancer activity of various heterocyclic compounds.

While specific studies on this compound in oncology are not yet available, the known properties of its constituent parts suggest significant potential. The isoquinoline core can serve as a recognition element for specific biological targets within cancer cells. The boronic acid group offers a unique mechanism for targeting glycoproteins that are often overexpressed on the surface of cancer cells.

For instance, various isoquinoline alkaloids have demonstrated significant anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. The presence of a methoxy group can influence the lipophilicity and electronic nature of the molecule, potentially improving its cellular uptake and target interaction.

Below is a table of selected isoquinoline derivatives and their reported anticancer activities, illustrating the potential of this class of compounds.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
BerberineHuman glioma (U87MG)10-250Induction of apoptosis, increased oxidative stress
NoscapineBreast cancer (MCF-7, MDA-MB-231)Not specifiedMitotic arrest, apoptosis
SanguinarineHeLaNot specifiedMicrotubule depolymerization

This table presents data for related isoquinoline compounds to illustrate the potential of the scaffold, as direct data for this compound is not available.

Investigation in Antimicrobial Research Modalities

The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the development of novel antimicrobial agents. Isoquinoline derivatives have been identified as a promising class of compounds with broad-spectrum antibacterial and antifungal activities. Their mechanisms of action are diverse and can include inhibition of bacterial cell division, disruption of cell membrane integrity, and interference with nucleic acid synthesis.

The potential of this compound as an antimicrobial agent can be inferred from studies on related compounds. For example, certain synthetic isoquinolines have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The methoxy substituent can contribute to the antimicrobial efficacy. Furthermore, the boronic acid moiety could potentially interact with the bacterial cell wall or other surface structures containing diol functionalities.

Research on alkynyl isoquinolines has demonstrated their ability to perturb S. aureus cell wall and nucleic acid biosynthesis. Another study on isoquinoline-3-carboxylic acid revealed its significant antibacterial activity against several plant pathogenic bacteria by disrupting cell membrane integrity. nih.gov

The following table summarizes the antimicrobial activity of representative isoquinoline derivatives against various pathogens.

CompoundMicroorganismMIC (µg/mL)Reference
HSN584Staphylococcus aureus (MRSA)4-8
HSN739Staphylococcus aureus (MRSA)4-8
Isoquinoline-3-carboxylic acidRalstonia solanacearum8.38-17.35 nih.gov

This table showcases the antimicrobial potential of the isoquinoline scaffold using data from related compounds, as specific data for this compound is unavailable.

Modulation of Specific Biological Pathways

Isoquinoline alkaloids are known to interact with a variety of biological pathways, contributing to their diverse pharmacological effects. mdpi.com These interactions can lead to the modulation of signaling cascades involved in inflammation, cell proliferation, and apoptosis. The ability of these compounds to influence multiple targets makes them interesting candidates for the treatment of complex diseases.

For example, the isoquinoline alkaloid berberine has been shown to modulate the Sirt1/NF-κB signaling pathway, which is involved in inflammatory responses. mdpi.com Other isoquinoline derivatives have been found to interfere with protein kinases, which are crucial components of cellular signal transduction. chemimpex.com

The structure of this compound suggests that it could also modulate specific biological pathways. The isoquinoline ring system can interact with the active sites of enzymes or receptors, while the boronic acid group could target glycoproteins involved in cell signaling. The methoxy group can further refine these interactions. The oxidative stability of the boronic acid moiety is a critical factor for its utility in biological systems.

Research on Bio-conjugation and Biosensing Applications

The unique chemical properties of the boronic acid group make it a valuable tool for bioconjugation and the development of advanced biosensors. This functionality allows for the specific and reversible binding to cis-diols present in many biologically important molecules.

Boronic Acid Functionalization for Advanced Biosensor Development

Boronic acid-functionalized molecules are increasingly being used to create sophisticated biosensors for the detection of saccharides, glycoproteins, and even whole cells. nih.gov These sensors can be designed to produce a detectable signal, such as a change in fluorescence or an electrochemical response, upon binding to the target analyte.

Given this, this compound could serve as a key component in the development of novel biosensors. The isoquinoline moiety could act as a signaling unit, for instance, as a fluorophore, where its fluorescence properties might be modulated upon the binding of a diol-containing analyte to the boronic acid group. This could enable the sensitive and selective detection of important biomarkers. For example, isoquinoline-5-boronic acid is utilized in creating fluorescent probes for biological imaging. mdpi.com

The development of electrochemical cytosensors based on boronic acid-functionalized polymers has shown promise for the highly sensitive detection of cancer cells. These sensors recognize sialic acid residues, which are often overexpressed on the surface of cancer cells.

Strategies for Enhanced Biological Uptake and Cellular Targeting

Effective drug delivery often requires strategies to enhance the uptake of therapeutic agents into specific cells or tissues. Bioconjugation techniques can be employed to attach targeting moieties to a drug molecule, thereby directing it to its site of action. The principles of bioorthogonal chemistry, which involve reactions that can occur in living systems without interfering with native biochemical processes, are particularly relevant in this context.

The this compound scaffold presents opportunities for the development of targeted drug delivery systems. The boronic acid group can be used to target glycoproteins on the surface of specific cell types. The isoquinoline core, with its methoxy substituent, provides a platform that can be further modified to attach other functional groups, such as imaging agents or cytotoxic payloads.

For instance, the isoquinoline structure could be incorporated into fluorescent probes for imaging specific cellular components, such as mitochondria. The ability to visualize the subcellular localization of a compound is crucial for understanding its mechanism of action and for designing more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methoxyisoquinoline-4-boronic acid, and what analytical techniques are recommended for characterization?

  • Synthetic Routes :

  • Miyaura Borylation : Aryl halide precursors (e.g., 1-methoxyisoquinoline-4-bromide) can undergo palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂). Catalysts like Pd(dppf)Cl₂ and bases such as KOAc in THF at 80–100°C are typical .
  • Direct Functionalization : Methoxy-substituted isoquinoline derivatives may undergo directed ortho-metalation followed by trapping with borate esters .
    • Characterization :
  • ¹H/¹³C NMR : Confirm boronic acid moiety (B–OH peaks at δ 7–9 ppm) and methoxy group (δ ~3.8 ppm).
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺).
  • FT-IR : Identify B–O stretching (1340–1390 cm⁻¹) and aromatic C–H bonds .

Q. How does the methoxy substituent influence the reactivity and stability of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Reactivity : The methoxy group enhances electron density on the aromatic ring, potentially accelerating transmetalation but may reduce oxidative addition efficiency with electron-rich palladium complexes. Steric effects from the isoquinoline backbone could limit coupling yields with bulky partners .
  • Stability : The methoxy group improves hydrolytic stability compared to non-substituted boronic acids, but prolonged exposure to aqueous conditions (pH > 9) may still degrade the boronic acid moiety. Storage at 0–4°C in anhydrous DMSO or THF is recommended .

Q. What are the key considerations for designing a stability study of this compound under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C and 37°C. Monitor degradation via HPLC at 24/48/72-hour intervals.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
    • Critical Findings : Boronic acids are prone to protodeboronation under strongly acidic conditions (pH < 4), while basic conditions (pH > 8) may lead to dimerization. Optimal stability is observed near neutral pH .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when this compound shows contradictory reactivity patterns in different solvent systems?

  • Case Study : If coupling yields drop in polar aprotic solvents (e.g., DMF) but improve in ethereal solvents (e.g., THF), consider:

  • Solvent Effects : THF may stabilize the boronate-palladium complex, while DMF could deactivate the catalyst via coordination.
  • Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility in biphasic systems .
    • Experimental Design : Perform a Design of Experiments (DoE) to evaluate solvent polarity, base strength (e.g., K₂CO₃ vs. Cs₂CO₃), and temperature interactions .

Q. What strategies exist for integrating this compound into fluorescent sensors for biological targets, considering potential interference from cellular components?

  • Sensor Design :

  • Diol Recognition : Exploit boronic acid-diol interactions (e.g., with glycans on cell surfaces) to develop turn-on fluorescent probes. Incorporate fluorophores like dansyl or BODIPY .
  • Interference Mitigation : Use protective groups (e.g., pinacol ester) to prevent non-specific binding to cellular nucleophiles. Validate selectivity via competitive assays with glucose, ATP, and glutathione .

Q. How can computational modeling predict the regioselectivity of this compound in heterocyclic cross-coupling reactions?

  • Methods :

  • DFT Calculations : Analyze transition states for Suzuki-Miyaura coupling to identify favored reaction pathways.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions to predict coupling sites .
    • Validation : Compare predicted outcomes with experimental results using substituted aryl halides (e.g., 2-bromopyridine vs. 3-bromoquinoline) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies of this compound across different studies?

  • Root Causes :

  • Impurity Variability : Differences in starting material purity (e.g., residual Pd in commercial batches) can alter catalytic turnover.
  • Moisture Sensitivity : Inconsistent anhydrous handling may lead to hydrolysis and reduced reactivity .
    • Resolution :
  • Reproducibility Protocols : Standardize solvent drying (e.g., molecular sieves), Pd catalyst sources, and reaction monitoring via TLC/GC-MS .

Research Applications Table

Application Methodological Insight Reference
Suzuki-Miyaura CouplingUse Pd(PPh₃)₄ with Cs₂CO₃ in THF/water (3:1) for aryl chloride partners.
Fluorescent Sensor DevelopmentCombine with anthracene fluorophore; validate via fluorescence quenching in serum.
Stability ProfilingStore at 4°C in amber vials with desiccant; avoid freeze-thaw cycles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.